molecular formula C12H12N4O B8340962 3-Amino-5-(3-methyl(2-pyridyl))pyridine-2-carboxamide

3-Amino-5-(3-methyl(2-pyridyl))pyridine-2-carboxamide

Cat. No.: B8340962
M. Wt: 228.25 g/mol
InChI Key: QJDJKDYHODEHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(3-methyl(2-pyridyl))pyridine-2-carboxamide is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

3-amino-5-(3-methylpyridin-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C12H12N4O/c1-7-3-2-4-15-10(7)8-5-9(13)11(12(14)17)16-6-8/h2-6H,13H2,1H3,(H2,14,17)

InChI Key

QJDJKDYHODEHOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=C(N=C2)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a solution of 5-(3-methyl(2-pyridyl))-3-nitropyridine-2-carbonitrile (1 g, 4.1 mmol), iron (2.3 g, 40 mmol) and calcium chloride (560 mg, 5 mmol) in ethanol (15 mL) and water (4 mL) to reflux for 1 hour. Cool the mixture, filter through Celite and wash with ethyl acetate. Evaporate the filtrate and re-dissolve the residue in ethyl acetate. Wash with water and brine, dry (MgSO4) and evaporate to give the title compound as a pale yellow solid (880 mg, 94%).
Name
5-(3-methyl(2-pyridyl))-3-nitropyridine-2-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One
Yield
94%

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